molecular formula C23H35NO3 B14951901 4-Tert-butylcyclohexyl 4-(hexanoylamino)benzoate

4-Tert-butylcyclohexyl 4-(hexanoylamino)benzoate

Cat. No.: B14951901
M. Wt: 373.5 g/mol
InChI Key: SBZIKTXUWCZHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butylcyclohexyl 4-(hexanoylamino)benzoate is a synthetic organic compound known for its unique chemical structure and properties It is composed of a tert-butylcyclohexyl group attached to a benzoate moiety, which is further substituted with a hexanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylcyclohexyl 4-(hexanoylamino)benzoate typically involves a multi-step process:

    Formation of 4-Tert-butylcyclohexanol: This can be achieved by catalytic hydrogenation of 4-tert-butylphenol using a suitable catalyst such as Raney nickel or rhodium-carbon.

    Acylation Reaction: The resulting 4-tert-butylcyclohexanol is then acetylated to form 4-tert-butylcyclohexyl acetate.

    Amidation: The acetate is then reacted with hexanoyl chloride in the presence of a base such as pyridine to form the hexanoylamino derivative.

    Esterification: Finally, the hexanoylamino derivative is esterified with benzoic acid or its derivatives to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylcyclohexyl 4-(hexanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or cyclohexyl derivatives.

Scientific Research Applications

4-Tert-butylcyclohexyl 4-(hexanoylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butylcyclohexyl 4-(hexanoylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylcyclohexyl acetate: Known for its use in fragrances and as a solvent.

    Hexanoylaminobenzoic acid: Studied for its potential biological activities.

    Cyclohexyl benzoate: Used in the formulation of cosmetics and personal care products.

Uniqueness

4-Tert-butylcyclohexyl 4-(hexanoylamino)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H35NO3

Molecular Weight

373.5 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 4-(hexanoylamino)benzoate

InChI

InChI=1S/C23H35NO3/c1-5-6-7-8-21(25)24-19-13-9-17(10-14-19)22(26)27-20-15-11-18(12-16-20)23(2,3)4/h9-10,13-14,18,20H,5-8,11-12,15-16H2,1-4H3,(H,24,25)

InChI Key

SBZIKTXUWCZHMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2CCC(CC2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.